5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide
Description
5-Methyl-N-(pyridin-4-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5 and a carboxamide linkage to a pyridin-4-yl moiety. This structure combines aromatic and electron-rich components, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-methyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-6-9(7-15-8)11(14)13-10-2-4-12-5-3-10/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNNHVLIIXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that thiophene derivatives, including 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrate moderate to excellent antiproliferative effects against various cancer cell lines. One study highlighted a derivative with an IC50 value of less than 9 μM against HCT116 cells, indicating strong potential for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been investigated for its antibacterial efficacy. A series of synthesized derivatives demonstrated effective inhibition against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli. Compounds derived from this class showed significant activity, with some exhibiting high binding affinity to the active site of the beta-lactamase enzyme . This suggests potential for developing new antibiotics to combat resistant bacterial strains.
1.3 Anti-inflammatory and Analgesic Effects
The compound's structure suggests possible anti-inflammatory and analgesic properties. Preliminary studies indicate that similar thiophene carboxamides can interact with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic applications in pain management and inflammatory diseases .
Industrial Applications
3.1 Organic Electronics
This compound is being explored for its use in organic semiconductors due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Pyridin-4-yl vs. pyridin-3-yl (e.g., ) alters electronic distribution and binding affinity to biological targets.
- Heterocyclic Core : Replacement of pyridine with isoxazole () or pyrazole () modifies solubility and metabolic stability.
- Bioactivity : Pyrazole-containing analogs () show enhanced antimicrobial activity compared to simpler thiophene-pyridine hybrids.
Pharmacological Profiles
Antimicrobial Activity
Anticancer Potential
- Pyrazole-pyridine-thiophene analogs () inhibit cancer cell proliferation via kinase modulation.
- Thiophene-isoxazole derivatives () display cytotoxicity linked to substituent electronegativity.
Anti-inflammatory Effects
- 5-Methyl-thiophene derivatives () reduce inflammation by targeting COX-2 enzymes.
Unique Pharmacological Advantages
This compound’s combination of a methylated thiophene and pyridin-4-yl group may offer:
- Improved Binding Affinity : The pyridin-4-yl moiety’s planar structure facilitates interactions with aromatic residues in enzyme active sites.
- Metabolic Stability : Methyl substitution on thiophene reduces oxidative degradation compared to unsubstituted analogs.
- Tunability : The carboxamide linker allows for further functionalization to optimize pharmacokinetics .
Future Research Directions
Synthesis Optimization : Develop one-pot methods for scalable production (inspired by ).
Biological Screening : Prioritize assays for kinase inhibition and antimicrobial activity.
SAR Studies : Systematically vary substituents (e.g., pyridine position, heterocyclic cores) to refine activity .
Biological Activity
5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its antibacterial, anticancer, and other pharmacological properties, synthesizing findings from various studies.
Chemical Structure
The compound features a thiophene ring substituted with a pyridine group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. For instance, related compounds have demonstrated effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | ESBL-producing E. coli | TBD | TBD |
| 4a | ESBL-producing E. coli | 0.5 | 1 |
| 4c | ESBL-producing E. coli | 0.3 | 0.6 |
Note: TBD indicates that specific data for this compound is currently unavailable in the literature.
In vitro studies utilizing molecular docking suggest that these compounds can effectively inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | TBD | EGFR inhibition |
| Compound X | MCF7 | <10 | Apoptosis induction |
| Compound Y | A549 | <15 | Cell cycle arrest |
Preliminary findings indicate that the compound may exert its effects through mechanisms such as EGFR inhibition and induction of apoptosis, although specific IC50 values for this compound are yet to be established .
The biological activity of this compound is believed to be mediated through its interaction with specific protein targets involved in bacterial resistance and cancer cell proliferation. Computational studies suggest that the compound can form stable complexes with target proteins, facilitating its inhibitory effects.
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial properties of various thiophene derivatives against clinical strains of E. coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, paving the way for further exploration of related compounds like this compound .
- Anticancer Screening : In another study, a series of thiophene derivatives were screened for their antiproliferative effects on multiple cancer cell lines, revealing that modifications to the thiophene structure could enhance anticancer activity significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
